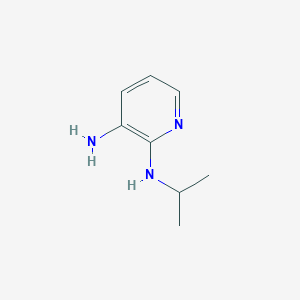

N2-isopropylpyridine-2,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-propan-2-ylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMMDSXBFLGSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618422 | |

| Record name | N~2~-(Propan-2-yl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24188-40-7 | |

| Record name | N~2~-(Propan-2-yl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N2-isopropylpyridine-2,3-diamine

Abstract

N-substituted pyridine-2,3-diamine scaffolds are critical pharmacophores in modern drug discovery, serving as key intermediates in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the principal synthetic pathways to N2-isopropylpyridine-2,3-diamine, a representative target molecule. We offer an in-depth analysis of two robust and field-proven strategies: direct N-alkylation via reductive amination and palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination). This document is intended for researchers, chemists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic rationale to empower strategic decision-making in a laboratory setting. Each pathway is evaluated for its advantages, limitations, and practical considerations, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Introduction: Strategic Importance and Synthetic Challenges

The pyridine-2,3-diamine core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, including kinase inhibitors and anti-cancer agents. The introduction of specific N-substituents, such as an isopropyl group at the 2-position, is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.

The primary synthetic challenge in accessing N2-substituted pyridine-2,3-diamines is achieving regioselectivity. The two amino groups at the C2 and C3 positions exhibit different nucleophilicity and steric hindrance due to the electronic influence of the endocyclic pyridine nitrogen. The C2-amino group is generally more nucleophilic and sterically accessible, a feature that can be exploited for selective functionalization. This guide will explore two distinct and highly effective methodologies that leverage these chemical properties to achieve the target compound, this compound.

Pathway I: Direct N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity. This pathway involves the direct reaction of a primary amine with a ketone to form an intermediate imine (or enamine), which is subsequently reduced in situ to the desired secondary amine. This approach is highly effective for introducing the isopropyl group by utilizing acetone as the carbonyl source.

Mechanistic Rationale and Regioselectivity

The reaction commences with the nucleophilic attack of the more reactive 2-amino group of 2,3-diaminopyridine onto the carbonyl carbon of acetone. This is followed by dehydration to form a Schiff base (imine). The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is critical. These reagents are selective for the protonated imine intermediate over the ketone, preventing premature reduction of the starting material and minimizing side reactions.[1]

The preferential alkylation at the N2 position is attributed to the electronic properties of the pyridine ring. The electron-withdrawing nature of the ring nitrogen decreases the electron density on the C3-amino group more significantly than the C2-amino group, rendering the N2 position more nucleophilic and thus more reactive towards electrophiles like acetone.

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 2,3-diaminopyridine and acetone.

Materials:

-

2,3-Diaminopyridine (1.0 equiv.)

-

Acetone (3.0-5.0 equiv.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (catalytic, ~0.1 equiv.)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-diaminopyridine (1.0 equiv.) and the chosen solvent (DCE or THF).

-

Add acetone (3.0-5.0 equiv.) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirring mixture. The addition may be exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Data Summary: Reductive Amination

| Reagent/Parameter | Typical Value/Condition | Rationale |

| Starting Material | 2,3-Diaminopyridine | Commercially available precursor. |

| Carbonyl Source | Acetone | Provides the isopropyl group. |

| Reducing Agent | NaBH(OAc)₃ | Mild and selective for imine reduction.[1] |

| Solvent | Dichloroethane (DCE) | Aprotic solvent, common for this reaction. |

| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |

| Reaction Time | 12-24 hours | Varies based on substrate reactivity. |

| Expected Yield | 60-85% | Dependent on purification efficiency. |

Workflow Diagram: Reductive Amination Pathway

Caption: Reductive amination workflow for this compound synthesis.

Pathway II: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds, particularly for coupling amines with aryl or heteroaryl halides.[2] This pathway is ideal when the direct alkylation route is challenging or when a different precursor, such as 3-amino-2-chloropyridine, is more readily available or cost-effective.

Mechanistic Rationale and Catalyst System

This reaction relies on a palladium catalyst to facilitate the coupling of isopropylamine with a 3-amino-2-halopyridine (typically chloro- or bromo-). The catalytic cycle involves three key steps:[3]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-amino-2-halopyridine.

-

Amine Coordination and Deprotonation: Isopropylamine coordinates to the palladium center, and a strong base (e.g., sodium tert-butoxide) removes a proton from the amine's nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and ensuring high turnover.[4][5]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize this compound from 3-amino-2-chloropyridine and isopropylamine.

Materials:

-

3-Amino-2-chloropyridine (1.0 equiv.)

-

Isopropylamine (1.5 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

XPhos or SPhos (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

-

Anhydrous Toluene or Dioxane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Glovebox/Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. All manipulations should be performed in a glovebox or using Schlenk line techniques.

-

To a Schlenk flask or oven-dried vial, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).

-

Add the 3-amino-2-chloropyridine (1.0 equiv.).

-

Seal the vessel, remove it from the glovebox, and add the anhydrous solvent (Toluene or Dioxane) followed by isopropylamine (1.5 equiv.) via syringe under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography to isolate this compound.

Data Summary: Buchwald-Hartwig Amination

| Component | Example/Condition | Rationale |

| Aryl Halide | 3-Amino-2-chloropyridine | Activated precursor for C-N coupling. |

| Amine | Isopropylamine | The incoming nucleophile. |

| Pd Pre-catalyst | Pd₂(dba)₃ | Common source of Pd(0). |

| Ligand | XPhos, SPhos | Bulky, electron-rich ligands that promote the catalytic cycle.[5] |

| Base | NaOtBu | Strong, non-nucleophilic base required for amine deprotonation.[6] |

| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point aprotic solvents. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

| Expected Yield | 70-95% | Generally high-yielding but requires stringent inert conditions. |

Workflow Diagram: Buchwald-Hartwig Pathway

Caption: Buchwald-Hartwig amination workflow for this compound.

Comparative Analysis and Strategic Selection

The choice between these two robust pathways depends on several practical and strategic factors within a research or development campaign.

| Feature | Pathway I: Reductive Amination | Pathway II: Buchwald-Hartwig Amination |

| Starting Materials | 2,3-Diaminopyridine, Acetone | 3-Amino-2-halopyridine, Isopropylamine |

| Key Reagents | Mild reducing agents (NaBH(OAc)₃) | Air-sensitive Pd catalysts, ligands, and strong bases |

| Reaction Conditions | Operationally simple, room temperature | Requires stringent inert atmosphere (glovebox/Schlenk) and heating |

| Cost | Generally lower cost (no precious metals) | Higher cost due to palladium catalyst and specialized ligands |

| Scalability | Readily scalable | Can be challenging to scale due to catalyst sensitivity and cost |

| Selectivity | Good N2 selectivity based on electronics | Excellent N2 selectivity defined by the C-Cl bond position |

| Key Advantage | Simplicity and lower cost | High yields and functional group tolerance |

| Key Disadvantage | Potential for over-alkylation (minor) | Air-sensitivity and high cost |

Strategic Recommendation: For initial discovery chemistry and smaller scale synthesis where operational simplicity is valued, Reductive Amination is an excellent first choice. For process development, large-scale synthesis, or when precursor availability dictates the use of a halopyridine, the Buchwald-Hartwig Amination offers higher yields and predictability, justifying the additional cost and handling requirements.

Conclusion

The synthesis of this compound can be successfully achieved through at least two highly reliable and well-documented methodologies. The direct reductive amination of 2,3-diaminopyridine offers an operationally simple and cost-effective route, while the palladium-catalyzed Buchwald-Hartwig amination of 3-amino-2-chloropyridine provides a high-yielding, albeit more technically demanding, alternative. By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can confidently select and execute the optimal strategy to access this valuable synthetic intermediate for applications in pharmaceutical and materials science.

References

-

Torrini, I., Zecchini, G. P., Agrosì, F., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Journal of Heterocyclic Chemistry. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Al-Hiari, Y. M., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

-

Al-Tel, T. H. (2010). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]

-

Heravi, M. M., et al. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses. [Link]

-

Iskra, J., & Stavber, S. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Synthesis. [Link]

Sources

Synthesis and characterization of N2-isopropylpyridine-2,3-diamine

An In-Depth Technical Guide to the Synthesis and Characterization of N2-isopropylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic amine with potential applications in medicinal chemistry and drug development. Recognizing the challenges in achieving regioselective N-alkylation of diaminopyridines, this document outlines a robust, multi-step synthetic strategy. The proposed pathway commences with the synthesis of the key intermediate, 2,3-diaminopyridine, followed by a protection-alkylation-deprotection sequence to ensure the selective introduction of the isopropyl group at the N2 position. Each synthetic step is detailed with a thorough explanation of the underlying chemical principles and experimental considerations. Furthermore, this guide provides a detailed projection of the expected analytical data from key characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the verification of the synthesized compound.

Introduction: The Significance of Substituted Diaminopyridines

Substituted diaminopyridines are a class of compounds that have garnered significant interest in the field of medicinal chemistry. Their unique structural features allow them to serve as versatile scaffolds for the development of novel therapeutic agents. The presence of two amino groups on the pyridine ring provides multiple points for chemical modification, enabling the fine-tuning of their physicochemical properties and biological activity. Specifically, N-alkylation of the amino groups can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.

This guide focuses on the synthesis and characterization of a specific N-alkylated diaminopyridine, this compound. The introduction of an isopropyl group at the N2 position can influence the compound's lipophilicity and steric profile, which are critical parameters in drug design.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound requires a carefully planned strategy to overcome the challenge of regioselectivity. Direct alkylation of 2,3-diaminopyridine is complicated by the presence of two nucleophilic amino groups at the 2- and 3-positions, which can lead to a mixture of N2- and N3-alkylated products, as well as di-alkylation. It has been reported that direct reductive amination of 2,3-diaminopyridine with aldehydes tends to favor alkylation at the N3 position[1]. Therefore, a more controlled, multi-step approach is necessary to achieve the desired N2-substitution.

The proposed synthetic strategy is as follows:

-

Synthesis of the Precursor: Preparation of the key starting material, 2,3-diaminopyridine.

-

Regioselective Synthesis: A three-step sequence involving: a. Selective protection of the more nucleophilic N3-amino group. b. N-alkylation of the N2-amino group via reductive amination. c. Deprotection of the N3-amino group to yield the final product.

This strategic approach ensures the unambiguous synthesis of this compound.

Diagram of the Overall Synthetic Workflow:

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Synthesis of the Precursor: 2,3-Diaminopyridine

The most common and reliable method for the synthesis of 2,3-diaminopyridine is the reduction of 2-amino-3-nitropyridine[2][3].

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst)[2][3]. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any solid residues. Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Regioselective Synthesis of this compound

Step 1: Selective Protection of the N3-Amino Group

To achieve selective N2-alkylation, the N3-amino group must be protected. The choice of protecting group is crucial; it should be stable under the conditions of the subsequent reaction and easily removable. A commonly used protecting group for amines is the tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

-

Reaction Setup: Dissolve 2,3-diaminopyridine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.

-

Addition of Protecting Agent: To the stirred solution, add di-tert-butyl dicarbonate (Boc)2O (1.0-1.2 eq.) and a base such as triethylamine (1.1 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the N3-Boc-protected 2,3-diaminopyridine.

Step 2: N-Isopropylation of the N2-Amino Group via Reductive Amination

With the N3-position protected, the N2-amino group can be selectively alkylated. Reductive amination with acetone is a standard method for introducing an isopropyl group[4][5].

Experimental Protocol:

-

Reaction Setup: Dissolve the N3-Boc-protected 2,3-diaminopyridine (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

-

Formation of Imine: Add acetone (1.5-2.0 eq.) and a catalytic amount of acetic acid to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise[4][5].

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent. Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.

Step 3: Deprotection of the N3-Amino Group

The final step is the removal of the Boc protecting group to yield this compound.

Experimental Protocol:

-

Reaction Setup: Dissolve the N2-isopropyl-N3-Boc-protected-2,3-diaminopyridine in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up and Purification: Once the deprotection is complete, remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a suitable base. Extract the product with an organic solvent, dry, and concentrate. The final product can be purified by column chromatography or distillation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. The expected chemical shifts for the protons and carbons of this compound are summarized below.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Pyridine-H6 |

| ~6.8 | t | 1H | Pyridine-H5 |

| ~6.5 | d | 1H | Pyridine-H4 |

| ~4.5 | br s | 2H | -NH₂ (N3) |

| ~4.0 | br s | 1H | -NH- (N2) |

| ~3.8 | sept | 1H | -CH(CH₃)₂ |

| ~1.2 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Pyridine-C2 |

| ~140 | Pyridine-C6 |

| ~135 | Pyridine-C3 |

| ~120 | Pyridine-C5 |

| ~110 | Pyridine-C4 |

| ~45 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (primary and secondary amines) |

| 3050-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching |

| 1620-1580 | C=C and C=N stretching (pyridine ring) |

| 1300-1200 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected m/z |

| Electrospray Ionization (ESI) | [M+H]⁺ = 152.12 |

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis and characterization of this compound. By employing a strategic protection-alkylation-deprotection sequence, the challenge of regioselectivity can be effectively addressed, leading to the successful synthesis of the target compound. The detailed experimental protocols and predicted characterization data provided herein will serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of this and related compounds for various therapeutic applications.

References

-

American Chemical Society. (n.d.). SciFinder. [Link]

-

Zecchini, G. P., Paradisi, M. P., & Torrini, I. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 501-505. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

PubChem. (n.d.). 2,3-Diaminopyridine. [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

-

PubChem. (n.d.). 2-Amino-3-nitropyridine. [Link]

Sources

An In-depth Technical Guide to N2-isopropylpyridine-2,3-diamine: Chemical Properties, Structure, and Synthetic Protocols

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Substituted Pyridine-2,3-diamines

The pyridine nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of natural products, pharmaceuticals, and functional materials.[1] Among the myriad of pyridine derivatives, those bearing a 2,3-diamine substitution pattern are of particular strategic importance in medicinal chemistry and catalysis.[2][3] This vicinal diamine arrangement serves as a versatile scaffold for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, which are prominent cores in a multitude of biologically active agents, including kinase inhibitors for oncology.[2]

This technical guide focuses on a specific, yet promising, member of this class: N2-isopropylpyridine-2,3-diamine . The introduction of an isopropyl group at the N2 position modulates the compound's steric and electronic properties, potentially influencing its binding affinity to biological targets, solubility, and metabolic stability. This document provides a comprehensive overview of its chemical structure, known and predicted properties, a detailed synthetic protocol, and a discussion of its potential applications in drug discovery and catalysis.

PART 1: Chemical Properties and Structural Elucidation

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for further chemical modification.

Core Structure and Isomerism

This compound, with the chemical formula C8H13N3, features a pyridine ring substituted with a primary amino group at the C3 position and a secondary isopropylamino group at the C2 position. The IUPAC name for this compound is this compound. Tautomerism is a potential consideration for this molecule, although the depicted aromatic form is expected to be the most stable.

Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical Properties

| Property | Value/Information | Source/Comment |

| CAS Number | 24188-40-7 | [4][5] |

| Molecular Formula | C8H13N3 | Calculated |

| Molecular Weight | 151.21 g/mol | Calculated |

| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |

| Melting Point | Not reported. For comparison, 2,3-diaminopyridine has a melting point of 110-115 °C. | [6] |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General property of similar organic molecules. |

| pKa | The pyridine nitrogen is expected to be basic. The exocyclic amino groups will also have basic character. |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following characteristic signals can be anticipated:

-

¹H NMR:

-

Signals corresponding to the three aromatic protons on the pyridine ring.

-

A broad singlet for the primary amine (-NH2) protons.

-

A signal for the secondary amine (-NH-) proton, which may be a doublet due to coupling with the isopropyl C-H.

-

A septet for the isopropyl C-H proton.

-

A doublet for the six equivalent isopropyl methyl (-CH3) protons.

-

-

¹³C NMR:

-

Five distinct signals for the carbon atoms of the pyridine ring.

-

A signal for the isopropyl methine carbon.

-

A signal for the two equivalent isopropyl methyl carbons.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for both primary and secondary amines in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations from the aromatic ring and the isopropyl group around 2850-3100 cm⁻¹.

-

N-H bending vibrations around 1600 cm⁻¹.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M+) at m/z = 151.

-

Fragmentation patterns corresponding to the loss of a methyl group (M-15) and other characteristic fragments.

-

PART 2: Synthesis of this compound

A robust synthetic route to N2-substituted-2,3-diaminopyridines has been reported, which can be adapted for the specific synthesis of this compound.[7] The general strategy involves the selective protection of one amino group of 2,3-diaminopyridine, followed by alkylation and deprotection. A more direct approach, however, would involve the nucleophilic substitution of a suitable precursor. A plausible synthetic pathway starts from 2-chloro-3-nitropyridine.

Synthetic Workflow

The synthesis can be envisioned as a two-step process:

-

Nucleophilic Aromatic Substitution: Reaction of 2-chloro-3-nitropyridine with isopropylamine to form N-isopropyl-3-nitropyridin-2-amine.

-

Reduction of the Nitro Group: Reduction of the nitro group to a primary amine to yield the final product, this compound.

Synthetic Workflow Diagram

A simplified overview of the synthetic pathway.

Detailed Experimental Protocol

Step 1: Synthesis of N-isopropyl-3-nitropyridin-2-amine

-

Reagents and Equipment:

-

2-chloro-3-nitropyridine

-

Isopropylamine

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

An appropriate solvent (e.g., ethanol, acetonitrile, or DMF)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

-

Procedure:

-

To a solution of 2-chloro-3-nitropyridine (1 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).

-

Add isopropylamine (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain N-isopropyl-3-nitropyridin-2-amine.

-

Step 2: Synthesis of this compound

-

Reagents and Equipment:

-

N-isopropyl-3-nitropyridin-2-amine

-

A reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or tin(II) chloride)

-

A suitable solvent (e.g., ethanol, methanol, or ethyl acetate for catalytic hydrogenation; or concentrated HCl for SnCl2 reduction)

-

Hydrogenation apparatus (if using H2/Pd/C)

-

Round-bottom flask with magnetic stirrer

-

-

Procedure (Catalytic Hydrogenation):

-

Dissolve N-isopropyl-3-nitropyridin-2-amine in the chosen solvent in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

PART 3: Potential Applications in Drug Discovery and Catalysis

The structural motifs present in this compound suggest its utility as a valuable building block in several areas of chemical research, particularly in the development of novel therapeutics and catalysts.

Scaffold for Kinase Inhibitors

As previously mentioned, the 2,3-diaminopyridine core is a privileged scaffold for the synthesis of kinase inhibitors.[2] The vicinal amino groups are ideal for cyclization reactions to form fused heterocyclic systems. For instance, condensation with α-dicarbonyl compounds or their equivalents can lead to the formation of pyrido[2,3-b]pyrazines, which have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[2] The N-isopropyl group can project into specific binding pockets of the target kinase, potentially enhancing potency and selectivity.

Logical Pathway to Kinase Inhibitors

From building block to potential therapeutic application.

Ligand for Catalytic Systems

Pyridine derivatives are widely used as ligands in transition metal catalysis due to the ability of the pyridine nitrogen to coordinate to metal centers.[8] The presence of two additional nitrogen atoms in this compound makes it a potential bidentate or even tridentate ligand. The coordination properties can be finely tuned by the electronic nature of the substituents on the pyridine ring. Palladium(II) complexes with pyridine-based ligands have shown significant catalytic activity in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[8] The this compound ligand could form stable and catalytically active complexes with various transition metals, finding applications in organic synthesis.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential as a building block in drug discovery and catalysis. Its synthesis is achievable through established chemical transformations, and its structural features make it an attractive scaffold for the development of novel kinase inhibitors and as a ligand in transition metal catalysis. Further research into the experimental characterization of its properties and exploration of its applications is warranted and is expected to yield valuable insights for the scientific community.

References

-

PubChem. 2,3-Diaminopyridine. [Link]

-

Hemamalini, M., & Fun, H. K. (2011). Pyridine-2,3-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2154. [Link]

-

PubChem. 2-Isopropylpyridine. [Link]

-

Zecchini, G. P., Torrini, I., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 469-472. [Link]

-

Askar, F. W., Abood, N. K., Jinzeel, N. A., & Falih, M. S. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. National Journal of Chemistry, 52, 499-510. [Link]

-

Panda, S. S., & Singh, P. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4179. [Link]

-

CONICET Digital. Synthesis and characterization of New Mononuclear Ru (II) Polypyridine Complexes with Catalytic Activity. [Link]

-

Khan, I., et al. (2020). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 25(21), 5158. [Link]

-

Kłak, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13379-13393. [Link]

- Google Patents. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g.

-

Tsyshkov, K. A., et al. (2023). Synthesis and Characterization of N 3 -(2,2,2-Trinitroethyl)-1,2,4-Oxadiazole-3,5-Diamine. Molecules, 28(15), 5824. [Link]

-

PubMed. Pyridine-2,3-diamine. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 4. 24188-40-7|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]

- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-((4-aminophenyl)methyl)-N,N-dimethylaniline (CAS Number 24188-40-7): A Predictive Analysis

Disclaimer: The following technical guide for CAS Number 24188-40-7, also known as 2-((4-aminophenyl)methyl)-N,N-dimethylaniline, is a predictive analysis based on the chemical structure and the known properties of its constituent moieties and structurally analogous compounds. Due to the limited publicly available experimental data for this specific molecule, this guide is intended for informational and research guidance purposes. All predicted properties and protocols should be validated experimentally.

Introduction

2-((4-aminophenyl)methyl)-N,N-dimethylaniline is a substituted aromatic amine. Its structure combines the features of N,N-dimethylaniline and a substituted p-phenylenediamine, suggesting a range of potential chemical reactivities and applications. This guide will provide a comprehensive overview of its predicted chemical and physical properties, potential synthesis routes, and prospective applications in research and development, particularly in the fields of polymer chemistry, diagnostics, and as an intermediate in organic synthesis.

Predicted Chemical and Physical Properties

The properties of 2-((4-aminophenyl)methyl)-N,N-dimethylaniline can be inferred from its structural components: the N,N-dimethylaniline moiety and the 4-aminobenzyl group.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₅H₁₉N₃ | Based on chemical structure |

| Molecular Weight | 241.33 g/mol | Based on chemical structure |

| Appearance | Likely a viscous liquid or low-melting solid, possibly yellow to brown, darkening on exposure to air and light. | Analogy with N,N-dimethylaniline and substituted p-phenylenediamines.[1][2] |

| Solubility | Predicted to be sparingly soluble in water, but soluble in organic solvents such as ethanol, acetone, and benzene.[3] | The molecule has both polar (amino groups) and nonpolar (aromatic rings, methyl groups) character. |

| Boiling Point | Expected to be high, likely >300 °C, due to its molecular weight and polar functional groups. | Comparison with structurally similar high-molecular-weight amines. |

| Melting Point | If solid, predicted to have a moderate melting point. | General properties of substituted aromatic amines. |

| Reactivity | The primary amine group is expected to undergo typical reactions (e.g., diazotization, acylation, alkylation). The tertiary amine of the N,N-dimethylaniline moiety is a weak base. The aromatic rings are susceptible to electrophilic substitution. The molecule is prone to oxidation.[2] | Known reactivity of aniline, N,N-dimethylaniline, and p-phenylenediamine derivatives.[1][2] |

Potential Synthesis Pathways

Diagram of a Potential Synthesis Workflow

Caption: A plausible two-step synthesis of 2-((4-aminophenyl)methyl)-N,N-dimethylaniline.

Hypothetical Experimental Protocol: Synthesis

Step 1: Synthesis of N-(4-nitrobenzyl)-N',N'-dimethylbenzene-1,4-diamine

-

To a solution of 4-nitrobenzaldehyde (1 equivalent) in methanol, add N,N-dimethyl-p-phenylenediamine (1 equivalent).

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 2-((4-aminophenyl)methyl)-N,N-dimethylaniline

-

Dissolve the N-(4-nitrobenzyl)-N',N'-dimethylbenzene-1,4-diamine (1 equivalent) from Step 1 in ethanol.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl).

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the final product.

-

Further purification can be achieved by recrystallization or column chromatography.

Potential Applications in Research and Drug Development

The unique structure of 2-((4-aminophenyl)methyl)-N,N-dimethylaniline suggests its utility in several areas:

-

Polymer Chemistry: The primary and tertiary amine functionalities make it a candidate as a monomer or a cross-linking agent in the synthesis of polyamides, polyimides, and epoxy resins. The N,N-dimethylaniline moiety can act as a promoter in the curing of polyester and vinyl ester resins.[2]

-

Intermediate for Dyes and Pigments: Aromatic amines are foundational in the synthesis of various dyes. This compound could serve as a precursor to novel azo dyes or other colorants.[2]

-

Diagnostic Applications: Derivatives of p-phenylenediamine are used in assays to evaluate oxidative stress.[4] The redox properties of this molecule could be exploited in the development of new analytical reagents or biosensors.

-

Pharmaceutical Research: The aniline and substituted aniline scaffolds are present in many bioactive molecules.[5] This compound could be used as a building block in the synthesis of novel therapeutic agents.

Diagram of Potential Application Pathways

Caption: Potential applications stemming from the chemical reactivity of the target molecule.

Predicted Toxicology and Safety

The toxicological profile of 2-((4-aminophenyl)methyl)-N,N-dimethylaniline has not been experimentally determined. However, based on its structural similarity to N,N-dimethylaniline and other aromatic amines, the following hazards should be anticipated:

-

Toxicity: Likely to be toxic by inhalation, ingestion, and skin absorption.[3] Aromatic amines can cause methemoglobinemia, leading to cyanosis, headache, dizziness, and in severe cases, can be fatal.[6]

-

Carcinogenicity: N,N-dimethylaniline has been shown to cause tumors in animal studies.[7] Therefore, this compound should be handled as a potential carcinogen.

-

Irritation: Expected to be an irritant to the skin, eyes, and respiratory tract.[6]

Handling and Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of exposure, seek immediate medical attention.

Conclusion

While specific experimental data for 2-((4-aminophenyl)methyl)-N,N-dimethylaniline (CAS 24188-40-7) is limited, a predictive analysis based on its chemical structure and the properties of related compounds provides a valuable framework for its potential synthesis, properties, and applications. This molecule holds promise as a versatile building block in polymer chemistry, dye synthesis, and potentially in the development of novel diagnostic and therapeutic agents. It is imperative that any research involving this compound is preceded by a thorough experimental validation of its properties and a rigorous assessment of its safety and handling procedures.

References

- U.S. Environmental Protection Agency. (1994). N,N-Dimethylaniline.

- Santa Cruz Biotechnology. (n.d.).

- ChemicalBook. (2020).

- National Toxicology Program. (1989). Toxicology and Carcinogenesis Studies of N,N-Dimethylaniline (CAS No. 121-69-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 360, 1–175.

- Yagci, Y., & Schnabel, W. (2004). Use of N,N-Dimethylaniline end-functional polymers in photoinduced block copolymerization. Journal of Applied Polymer Science, 93(1), 387–394.

- Cesarotti, E., & Cazzola, M. (2002). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Free Radical Research, 36(8), 869–873.

- U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline.

- Li, H., et al. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights.

- Actylis. (n.d.). N,N-Dimethylaniline.

- ChemicalBook. (2023).

- Wikipedia. (n.d.). p-Phenylenediamine.

- Sigma-Aldrich. (n.d.). N,N-Diethyl-p-phenylenediamine.

- Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens.

- Liu, J.-Y., et al. (2014). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. British Journal of Pharmacology, 171(3), 633–644.

- Kumar, A., et al. (2013). N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging. Analytical Biochemistry, 436(2), 165–167.

- Kadara, S. M., et al. (2009). Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine. Electroanalysis, 21(10), 1159–1164.

- Wikipedia. (n.d.). N,N-Dimethylaniline.

- Strauss, C. R., & Varma, R. S. (2006). One-step synthesis of N,N′-dialkyl-p-phenylenediamines. Green Chemistry, 8(9), 773–775.

- Lang, A. S., et al. (2012). One-Step Synthesis of Unsymmetrical N-Alkyl-N′-aryl Perylene Diimides. Organic Letters, 14(11), 2878–2881.

- Baral, H. R., & Theato, P. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(22), 10568–10576.

- Reddy, B. V. S., et al. (2016). Two distinct protocols for the synthesis of unsymmetrical 3,4-disubstituted maleimides based on transition-metal catalysts. Organic & Biomolecular Chemistry, 14(41), 9831–9835.

- Jalsovszky, I., & Toth, A. (2008). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. Journal of Molecular Structure: THEOCHEM, 867(1-3), 55–60.

- Surry, D. S., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(10), 2686–2689.

- Ramteke, P., et al. (2025). Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate.

- Wang, Y., et al. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Environmental Science & Technology, 57(43), 16421–16430.

Sources

- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 3. What is N,N-Dimethylaniline?_Chemicalbook [chemicalbook.com]

- 4. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

N2-isopropylpyridine-2,3-diamine: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Potential Applications of a Key Heterocyclic Building Block

Introduction

N2-isopropylpyridine-2,3-diamine is a substituted heterocyclic amine that belongs to the diaminopyridine class of compounds. While specific research on this particular analog is not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry and drug development. Diaminopyridine scaffolds are key components in a variety of biologically active molecules. This guide will provide a comprehensive overview of this compound, including its fundamental properties, probable synthetic routes based on established methods for related compounds, and its potential applications, particularly in the realm of pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development who are interested in the strategic use of functionalized pyridine derivatives.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C8H13N3 | |

| Molecular Weight | 151.21 g/mol | |

| CAS Number | 24188-40-7 |

Synthesis of N-Alkylated 2,3-Diaminopyridines: A Probable Route to this compound

Direct, documented synthesis protocols for this compound are scarce. However, established methods for the N-alkylation of 2,3-diaminopyridine provide a strong basis for a proposed synthetic pathway. The regioselective alkylation of 2,3-diaminopyridine is a key challenge, as alkylation can occur at the N2 or N3 position.

Proposed Synthetic Workflow

A probable and efficient method for the synthesis of this compound would involve the reductive amination of 2,3-diaminopyridine with acetone. This approach is favored for its regioselectivity towards the N2 position.

Caption: Proposed workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard reductive amination techniques and would require optimization for this specific transformation.

-

Reaction Setup: To a solution of 2,3-diaminopyridine (1 equivalent) in a suitable solvent such as methanol, add acetone (1.5 equivalents).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Subsequently, cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH4) (2 equivalents), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Potential Applications in Drug Discovery and Development

While direct biological activity data for this compound is not widely reported, the broader class of diaminopyridines and their derivatives have shown significant promise in various therapeutic areas. The introduction of an isopropyl group at the N2 position can modulate the compound's lipophilicity, steric profile, and hydrogen bonding capacity, potentially influencing its pharmacokinetic and pharmacodynamic properties.

The core 2,3-diaminopyridine scaffold is a precursor to imidazo[4,5-b]pyridines, a class of compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The synthesis of such bicyclic systems often involves the cyclization of a 2,3-diaminopyridine with a suitable one-carbon unit.

Signaling Pathway Implication (Hypothetical)

Given the prevalence of pyridine-containing compounds as kinase inhibitors, one could hypothesize that derivatives of this compound could be developed to target specific protein kinases involved in disease signaling pathways.

Caption: Hypothetical inhibition of a protein kinase by a derivative of this compound.

Conclusion

This compound represents a valuable, yet under-explored, chemical entity for the synthesis of more complex heterocyclic systems. Its utility as a building block in medicinal chemistry is inferred from the rich pharmacology of the broader diaminopyridine and imidazopyridine classes of compounds. The synthetic routes outlined in this guide, based on established chemical principles, provide a clear path for the preparation of this compound, enabling further investigation into its properties and potential applications. As the demand for novel therapeutic agents continues to grow, the exploration of such versatile scaffolds will be crucial for the advancement of drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of N2-isopropylpyridine-2,3-diamine

Abstract

N2-isopropylpyridine-2,3-diamine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science, owing to the versatile reactivity of its vicinal diamine functionalities. Accurate and comprehensive characterization of this molecule is paramount for its application in any research or development setting. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available experimental dataset for this specific molecule is not consolidated in a single source, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable and detailed predictive analysis. Each section outlines standard experimental protocols, presents predicted data in tabular format, and offers expert interpretation of the spectral features, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

Introduction and Molecular Structure

The unique arrangement of a primary and a secondary amine on a pyridine scaffold makes this compound a valuable building block for the synthesis of heterocyclic compounds, such as imidazopyridines, which are known to possess a wide range of biological activities. The characterization of such molecules relies heavily on a combination of spectroscopic techniques to confirm their identity, purity, and structure. This guide serves as a practical reference for interpreting the key spectroscopic signatures of this compound.

The molecular structure consists of a pyridine ring, a primary amine group at position C3, and a secondary isopropylamine group at position C2. This combination of aromatic and aliphatic amine features gives rise to a distinct set of signals in each spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-25 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The spectrum is typically recorded on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.[2]

Predicted Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyridine ring protons, the amine protons, and the isopropyl group protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H6 (Pyridine) | 7.6 - 7.8 | Doublet of doublets (dd) | 1H | J ≈ 5.0, 1.5 |

| H4 (Pyridine) | 7.0 - 7.2 | Doublet of doublets (dd) | 1H | J ≈ 7.5, 5.0 |

| H5 (Pyridine) | 6.6 - 6.8 | Doublet of doublets (dd) | 1H | J ≈ 7.5, 1.5 |

| NH (Sec. Amine) | 4.5 - 5.5 | Broad singlet (br s) | 1H | - |

| NH₂ (Pri. Amine) | 4.0 - 5.0 | Broad singlet (br s) | 2H | - |

| CH (Isopropyl) | 3.8 - 4.2 | Septet (sept) | 1H | J ≈ 6.5 |

| CH₃ (Isopropyl) | 1.2 - 1.4 | Doublet (d) | 6H | J ≈ 6.5 |

-

Pyridine Protons (H4, H5, H6): These protons appear in the aromatic region. H6 is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. The protons will exhibit a characteristic three-spin coupling system (dd).

-

Amine Protons (NH, NH₂): These signals are typically broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[3] The signals may disappear upon the addition of D₂O, which is a useful diagnostic test.

-

Isopropyl Group Protons (CH, CH₃): The methine proton (CH) will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (CH₃) are equivalent and will appear as a single doublet due to coupling with the methine proton.

Caption: Key ¹H-¹H spin-spin coupling relationships in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.

Experimental Protocol

The sample preparation is similar to that for ¹H NMR, though a higher concentration (50-100 mg) may be required due to the lower natural abundance of the ¹³C isotope.[1][4] The spectrum is recorded with broadband proton decoupling.[4]

Predicted Spectrum and Interpretation

Eight distinct carbon signals are expected for the eight unique carbon atoms in the molecule. The chemical shifts can be predicted based on known values for pyridine and the electronic effects of the amine substituents.[5][6]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 155 - 158 |

| C3 (Pyridine) | 138 - 142 |

| C4 (Pyridine) | 135 - 138 |

| C6 (Pyridine) | 120 - 123 |

| C5 (Pyridine) | 112 - 115 |

| C7 (Isopropyl CH) | 45 - 50 |

| C8, C9 (Isopropyl CH₃) | 22 - 25 |

-

Pyridine Carbons: The carbons directly attached to nitrogen atoms (C2 and C3) are expected to be the most deshielded and appear furthest downfield. The chemical shifts of pyridine carbons are known to be C2: ~150 ppm, C3: ~124 ppm, and C4: ~136 ppm.[6] The amino substituents will further influence these values.

-

Isopropyl Carbons: The aliphatic carbons of the isopropyl group will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

The spectrum can be obtained using several methods. For a liquid or solid sample, the Attenuated Total Reflectance (ATR) method is common and requires placing a small amount of the sample directly on the ATR crystal.[7] Alternatively, a KBr pellet can be prepared by mixing the solid sample with potassium bromide powder and pressing it into a disk.[8] The analysis is typically performed using a Fourier Transform Infrared (FT-IR) spectrometer.[9][10]

Predicted Spectrum and Interpretation

The IR spectrum will be characterized by absorptions corresponding to N-H, C-H, C=C, C=N, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3350 | N-H Stretch (Asymmetric) | Primary Amine (-NH₂) | Medium |

| 3350 - 3250 | N-H Stretch (Symmetric) | Primary Amine (-NH₂) | Medium |

| 3350 - 3310 | N-H Stretch | Secondary Amine (-NH-) | Medium-Weak |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Medium-Weak |

| 2980 - 2850 | C-H Stretch | Aliphatic (Isopropyl) | Medium-Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |

| 1600 - 1450 | C=C and C=N Stretches | Aromatic Ring | Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |

| 910 - 665 | N-H Wag | Pri. & Sec. Amines | Broad, Strong |

-

N-H Stretching Region (3500-3250 cm⁻¹): This region is highly diagnostic. The primary amine (-NH₂) is expected to show two distinct bands (asymmetric and symmetric stretches), while the secondary amine (-NH-) will show a single, weaker band.[11][12]

-

C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below.[13]

-

Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including C-N stretches and N-H bending and wagging modes, that are unique to the molecule's overall structure.[14]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues to the molecule's structure.

Experimental Protocol

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[15][16] In an EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[17]

Predicted Spectrum and Interpretation

The mass spectrum will show a molecular ion peak corresponding to the mass of the parent molecule and several fragment ion peaks resulting from bond cleavages.

-

Molecular Formula: C₈H₁₃N₃

-

Molecular Weight: 151.21 g/mol

-

Nitrogen Rule: The molecule has an odd number of nitrogen atoms (3), so the molecular ion peak is expected at an odd m/z value (151).[18]

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Identity |

| 151 | [C₈H₁₃N₃]⁺ | Molecular Ion (M⁺) |

| 136 | [M - CH₃]⁺ | Loss of a methyl group |

| 108 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 44 | [C₂H₆N]⁺ | [CH₃-CH=NH₂]⁺ |

-

Molecular Ion (m/z 151): The peak corresponding to the intact molecule after losing one electron.

-

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[19][20] The loss of a methyl radical from the isopropyl group is a highly favorable pathway, leading to a stable, resonance-delocalized ion at m/z 136. This is often the base peak (most intense peak) in the spectrum of isopropylamines.[21]

-

Loss of Substituents: The loss of the entire isopropyl group (a radical of mass 43) would result in a fragment at m/z 108.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By synthesizing information from established chemical principles and data from structurally related molecules, a detailed and scientifically grounded interpretation of the expected spectra has been presented. The predicted chemical shifts, absorption frequencies, and fragmentation patterns outlined herein serve as a valuable reference for scientists engaged in the synthesis, purification, and application of this compound, ensuring accurate structural verification and facilitating further research and development.

References

-

METTLER TOLEDO. (n.d.). 4 Guidelines For FTIR PAT. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

-

Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. Retrieved from [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Iowa State University. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. Retrieved from [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Retrieved from [Link]

-

Nature Protocols. (2010). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

DB Infotech. (2021, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine-2,3-diamine. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. Retrieved from [Link]

-

ScienceDirect. (2022). Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. testbook.com [testbook.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. mt.com [mt.com]

- 10. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. One moment, please... [chemistrysteps.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. wikieducator.org [wikieducator.org]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. studylib.net [studylib.net]

- 20. scribd.com [scribd.com]

- 21. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Guide to the Crystal Structure Analysis of Pyridine-2,3-Diamine Derivatives: From Synthesis to Supramolecular Insights

Foreword: The Structural Significance of Pyridine-2,3-Diamine Scaffolds

Pyridine-2,3-diamine and its derivatives represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. Their utility as versatile reagents in the synthesis of novel therapeutic agents, including aldose reductase inhibitors, amino acid oxidase inhibitors, and β-glucuronidase inhibitors, underscores the importance of a deep understanding of their three-dimensional structure.[1] The arrangement of atoms in the crystal lattice, the nuances of intermolecular interactions, and the overall molecular conformation are critical determinants of a compound's physicochemical properties, biological activity, and potential for polymorphism—a crucial consideration in drug development.

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of pyridine-2,3-diamine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to conduct and interpret these analyses with scientific rigor. We will journey through the entire workflow, from the rational design and synthesis of these compounds to the intricate details of their crystallographic characterization and the interpretation of their supramolecular architecture.

Pillar I: The Experimental Blueprint for Structural Elucidation

The successful determination of a crystal structure is not a matter of chance but the result of a meticulously planned and executed experimental strategy. This section will detail the critical steps, emphasizing the rationale behind each methodological choice.

Synthesis and Crystallization: The Genesis of a Well-Ordered Crystal

The journey to a high-quality crystal structure begins with the synthesis of the target molecule. Pyridine-2,3-diamine derivatives can be synthesized through various routes, a common method being the reduction of a nitrated precursor like 2-amino-3-nitro-5-chloropyridine using reagents such as sodium dithionite or through catalytic hydrogenation with palladium on carbon (Pd/C).[1] The purity of the synthesized compound is paramount, as impurities can significantly impede crystallization.

Protocol for Crystal Growth: A Game of Patience and Precision

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Step-by-Step Methodology for Slow Evaporation Crystallization:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., chloroform, ethanol, water).[2] An ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Gentle heating may be required to facilitate dissolution.

-

Filtration: Filter the solution while warm to remove any particulate matter that could act as unwanted nucleation sites.

-